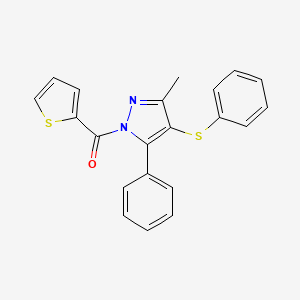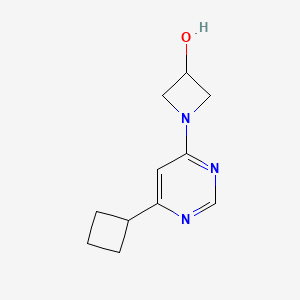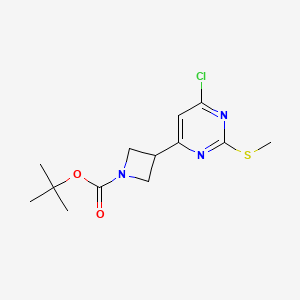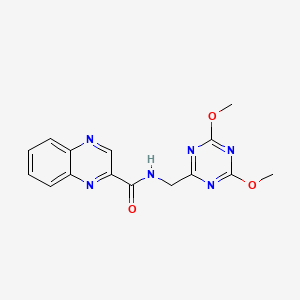
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cycloheptyloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cycloheptyloxamide is a chemical compound that belongs to the class of quinoline derivatives. It has shown potential in scientific research due to its various biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Carbazole derivatives have garnered attention due to their potential as anticancer agents. The compound contains a tetrahydroquinoline ring system, which is structurally related to carbazoles. Researchers have synthesized various carbazole derivatives and evaluated their cytotoxic activity against cancer cells. In particular, the compound’s cytotoxicity against breast cancer B20 cells has been investigated . Further studies could explore its mechanism of action and potential for targeted cancer therapy.
Immunostimulant Properties
The need for immunostimulants to enhance immune responses in patients with viral infections, cancer, autoimmune diseases, and AIDS has led to research in this area. While the specific immunostimulant properties of this compound are not explicitly documented, its structural features warrant investigation. For example, fused pyrrolocarbazoles have been reported to potentiate interferon-γ (IFN-γ) induction of MHC-class π molecules . Exploring its impact on immune modulation could be a valuable avenue.
Heterocyclic Synthesis
The compound’s unique structure, containing both a tetrahydroquinoline and an oxalamide moiety, offers opportunities for heterocyclic synthesis. Researchers have explored cyclization reactions to yield thiazolidine derivatives, thiadiazino derivatives, and azepine derivatives. Investigating additional synthetic pathways and potential applications of these intermediates could be fruitful .
Eigenschaften
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-14(24)23-12-6-7-15-10-11-17(13-18(15)23)22-20(26)19(25)21-16-8-4-2-3-5-9-16/h10-11,13,16H,2-9,12H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKDDRVFPKEMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cycloheptyloxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2526815.png)

![(E)-4-(Dimethylamino)-1-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)but-2-en-1-one](/img/structure/B2526822.png)
![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2526823.png)

![3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2526825.png)




